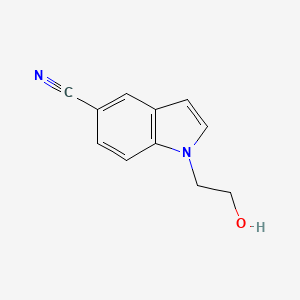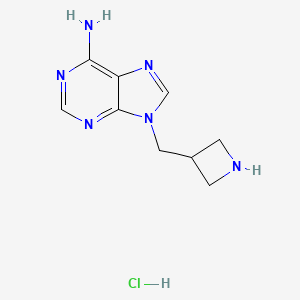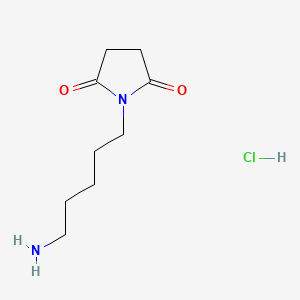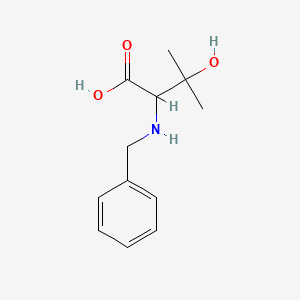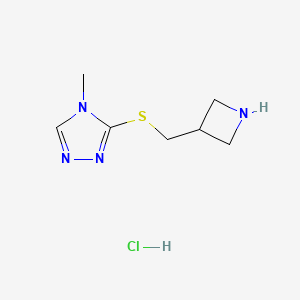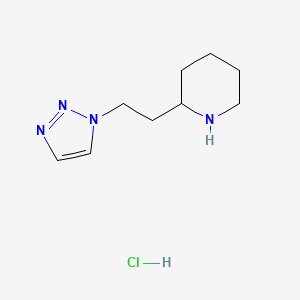
1-(Thiophen-3-yl)pentan-1-amine hydrochloride
Overview
Description
“1-(Thiophen-3-yl)pentan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H16ClNS1. It has a molecular weight of 205.75 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(Thiophen-3-yl)pentan-1-amine hydrochloride”. However, it’s worth noting that thiophen-3-amine, a related compound, is available for sale and could potentially be used as a starting point in the synthesis2.Molecular Structure Analysis
The molecular structure of “1-(Thiophen-3-yl)pentan-1-amine hydrochloride” is represented by the formula C9H16ClNS1. Unfortunately, I couldn’t find more detailed information about its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-(Thiophen-3-yl)pentan-1-amine hydrochloride”.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Thiophen-3-yl)pentan-1-amine hydrochloride” are not fully detailed in the available sources. However, it’s known that it has a molecular weight of 205.75 g/mol1.Scientific Research Applications
- Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
- Application : This research focused on the synthesis of novel thiophene containing 1,3-diarylpyrazole derivatives and studying their anticancer activity .
- Method : The structures of the synthesized compounds were determined by IR, 1 H-NMR, and HRMS analysis. The anticancer activity of the title compounds against MCF7, MDA-MB-231, HeLa, Raji, and HL60 human cancer cells growth were investigated by MTT assay .
- Results : Raji and HL60 cells exhibited more sensitivity to synthesized compounds. (4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1 H -pyrazol-4-yl)-methanone ( 4c) possessed the highest growth inhibitory effect on Raji and HL60 cancer cells (GI 50 25.2 ± 3.2 and 28.3 ± 1.53 μM, respectively) .
Safety And Hazards
The safety and hazards associated with “1-(Thiophen-3-yl)pentan-1-amine hydrochloride” are not specified in the available sources.
Future Directions
The future directions for the research and application of “1-(Thiophen-3-yl)pentan-1-amine hydrochloride” are not clear from the available information.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.
properties
IUPAC Name |
1-thiophen-3-ylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-2-3-4-9(10)8-5-6-11-7-8;/h5-7,9H,2-4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNMNOMSUBBORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CSC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-yl)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)

